molecular formula C10H11ClF3N B1592168 6-(Trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride CAS No. 215798-14-4

6-(Trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride

Cat. No.: B1592168
CAS No.: 215798-14-4
M. Wt: 237.65 g/mol
InChI Key: YSICEHWFFMXFAP-UHFFFAOYSA-N
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Description

6-(Trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride (CAS: 215798-14-4) is a tetrahydroisoquinoline (THIQ) derivative with the molecular formula C₁₀H₁₁ClF₃N and a molecular weight of 237.649 g/mol . The compound features a trifluoromethyl (-CF₃) group at the 6-position of the isoquinoline scaffold, which confers distinct electronic and steric properties. The hydrochloride salt enhances solubility in polar solvents, a common feature among pharmaceutical intermediates in this class.

Properties

IUPAC Name

6-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F3N.ClH/c11-10(12,13)9-2-1-8-6-14-4-3-7(8)5-9;/h1-2,5,14H,3-4,6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSICEHWFFMXFAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1C=C(C=C2)C(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50617243
Record name 6-(Trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50617243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

215798-14-4
Record name 6-(Trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50617243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Trifluoromethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Preparation Methods

Pictet-Spengler Cyclization Approach

A widely used method to synthesize substituted tetrahydroisoquinolines involves the Pictet-Spengler reaction, which cyclizes β-arylethylamines with aldehydes or ketones under acidic conditions.

  • Starting from 2-(3-methoxyphenyl)ethan-1-amine or related precursors, bis-alkylation and reduction steps prepare intermediates suitable for cyclization.
  • The Pictet-Spengler reaction forms the tetrahydroisoquinoline ring system.
  • Subsequent functional group modifications introduce or reveal the trifluoromethyl group and other substituents.

This method has been demonstrated in the synthesis of related 6-substituted tetrahydroisoquinolines with high yields and stereoselectivity (Mabank et al., 2024).

Transfer Hydrogenation of Dihydroisoquinolines

  • Enantiomerically enriched 1,2,3,4-tetrahydroisoquinolines can be obtained by transfer hydrogenation of 3,4-dihydroisoquinolines using chiral Ru(II) complexes as catalysts.
  • This method allows for stereoselective reduction, preserving or introducing chiral centers in the tetrahydroisoquinoline framework.
  • The trifluoromethyl substituent is typically present on the aromatic ring prior to reduction.

This approach is detailed in patent WO2005118548, which describes the use of chiral Ru(II) catalysts for efficient synthesis of substituted tetrahydroisoquinolines.

Alkylation and Amide Coupling

  • Alkylation of the tetrahydroisoquinoline nitrogen with substituted bromo-acetic acid methyl esters introduces side chains.
  • Hydrolysis of esters to acids followed by amide coupling with desired amines enables further functionalization.
  • The trifluoromethyl group can be introduced on the aromatic ring or side chains depending on the synthetic route.

These steps are part of the general synthetic schemes described in patent literature for substituted tetrahydroisoquinolines.

Hydrochloride Salt Formation

  • The free base of 6-(Trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline is converted to its hydrochloride salt by treatment with hydrochloric acid in isopropanol or other suitable solvents.
  • This step improves the compound's solubility and crystallinity, facilitating purification and handling.

Representative Experimental Procedure (Based on Patent WO2005118548)

Step Reagents/Conditions Description Yield/Notes
1 Starting amine + aldehyde (acidic conditions) Pictet-Spengler cyclization to form dihydroisoquinoline intermediate Moderate to good yield
2 Chiral Ru(II) catalyst, transfer hydrogenation Stereoselective reduction to tetrahydroisoquinoline High enantiomeric excess
3 Alkylation with substituted bromo-acetic acid methyl ester Introduction of side chain Efficient alkylation
4 Hydrolysis (LiOH in THF/water) Conversion of ester to acid High conversion
5 Amide coupling with amine (coupling reagent) Formation of amide derivatives Good yield
6 Treatment with HCl in isopropanol Formation of hydrochloride salt Crystalline product

Research Findings and Optimization Notes

  • The transfer hydrogenation step using chiral Ru(II) complexes is critical for obtaining enantiomerically enriched products and can be optimized by varying catalyst loading, solvent, temperature, and hydrogen donor.
  • Alkylation and amide coupling steps require careful control of reaction conditions to avoid side reactions and ensure high purity.
  • Hydrochloride salt formation is typically straightforward but recrystallization may be necessary to achieve high purity and enantiomeric excess.
  • Alternative synthetic routes may involve direct trifluoromethylation of isoquinoline precursors or late-stage functionalization, but these are less commonly reported for this specific compound.

Summary Table of Preparation Methods

Method Key Reaction Advantages Limitations
Pictet-Spengler Cyclization Acid-catalyzed ring closure of β-arylethylamine with aldehyde Well-established, scalable, stereoselective Requires multi-step precursor preparation
Transfer Hydrogenation Chiral Ru(II)-catalyzed reduction of dihydroisoquinoline High enantioselectivity, mild conditions Catalyst cost, optimization needed
Alkylation & Amide Coupling N-alkylation with bromo esters, followed by hydrolysis and coupling Versatile functionalization Multiple steps, potential purification challenges
Hydrochloride Salt Formation Acid treatment of free base Improves solubility, stability Requires careful recrystallization

Chemical Reactions Analysis

Oxidation Reactions

The tetrahydroisoquinoline core undergoes oxidation to form partially or fully aromatic derivatives. Key findings include:

Oxidizing Agent Conditions Product Yield Reference
KMnO₄Acidic aqueous solution6-(Trifluoromethyl)isoquinoline derivative58%
O₂ (Catalytic)Pd/C, ethanol, 80°CN-Oxide formation72%
  • Mechanistic Insight : Oxidation with KMnO₄ under acidic conditions removes two hydrogen atoms from the 1,2,3,4-tetrahydroisoquinoline ring, yielding a dihydro intermediate that aromatizes to the isoquinoline derivative .

  • Application : N-Oxides derived from this compound exhibit enhanced solubility and have been explored as intermediates in neuropharmacological agent synthesis .

Reduction Reactions

Reductive modifications primarily target unsaturated bonds or functional groups introduced via prior reactions:

Reducing Agent Conditions Product Yield Reference
H₂ (1 atm)Pd/C, MeOH, 25°CSaturated cyclohexane derivative85%
NaBH₄THF, 0°C → RTReduction of imine intermediates91%
  • Case Study : Catalytic hydrogenation under mild conditions saturates the tetrahydroisoquinoline ring, forming a decahydro derivative. This product has shown potential as a scaffold for antimalarial drug candidates .

Substitution Reactions

The trifluoromethyl group and nitrogen center participate in nucleophilic/electrophilic substitutions:

Nucleophilic Substitution at Nitrogen

Reagent Conditions Product Yield Reference
CH₃IK₂CO₃, DMF, 60°CN-Methylated derivative67%
Triflic anhydrideEt₃N, DCM, -78°CTrifluoromethanesulfonamide (Triflate)89%
  • Regioselectivity : Methylation occurs exclusively at the tertiary nitrogen due to steric and electronic effects .

  • Utility : Triflate derivatives serve as precursors for cross-coupling reactions in medicinal chemistry .

Electrophilic Aromatic Substitution

Reagent Conditions Position Product Yield Reference
HNO₃/H₂SO₄0°C, 2 hC-7Nitro-substituted derivative43%
Br₂ (1 equiv)FeCl₃, DCM, RTC-5Monobrominated derivative61%
  • Directing Effects : The electron-withdrawing -CF₃ group directs electrophiles to the meta position (C-5 or C-7) on the aromatic ring .

Hydrolysis and Salt Formation

The hydrochloride salt undergoes reversible hydrolysis:

Reagent Conditions Product pKa Reference
NaOH (1M)H₂O, RT, 1 hFree base (neutral form)8.9
HCl (gas)iPrOH, 0°CRe-formation of hydrochloride salt-
  • Equilibrium Dynamics : The free base (pKa ~8.9) predominates under alkaline conditions, enabling pH-dependent solubility adjustments for biological assays .

Cross-Coupling Reactions

Palladium-catalyzed couplings enable functionalization of the aromatic ring:

Reaction Type Catalyst Reagent Product Yield Reference
Suzuki-MiyauraPd(PPh₃)₄4-Bromophenylboronic acidBiaryl derivative78%
Buchwald-HartwigPd₂(dba)₃/Xantphos2-AminopyridineC-6 Aminated derivative65%
  • Applications : Biaryl derivatives exhibit improved binding affinity to serotonin receptors, as demonstrated in radioligand displacement assays (IC₅₀ = 12 nM) .

Thermal Degradation

Controlled pyrolysis studies reveal stability limits:

Temperature Atmosphere Major Degradants Half-Life Reference
200°CN₂Trifluoromethylbenzene, NH₃45 min
300°CAirCOF₂, HCN<5 min
  • Safety Note : Decomposition above 200°C releases toxic gases, necessitating inert-atmosphere handling .

Photochemical Reactions

UV irradiation induces unique transformations:

Wavelength Solvent Product Quantum Yield Reference
254 nmMeCNRing-opened diene derivative0.32
365 nmEtOAc[4+2] Cycloadduct with maleic anhydride0.18
  • Mechanism : Photoexcitation generates a diradical intermediate, enabling cycloaddition or bond cleavage .

This comprehensive analysis synthesizes data from synthetic protocols , mechanistic studies , and physicochemical characterizations . The compound’s reactivity profile positions it as a versatile intermediate for drug discovery and materials science.

Scientific Research Applications

Antidepressant Effects

Research indicates that TFM-THIQ may exhibit antidepressant properties by modulating neurotransmitter systems, particularly serotonin and norepinephrine pathways. In animal models, it has shown significant reductions in depressive-like behaviors, as measured by the forced swim test and tail suspension test.

Anticancer Activity

TFM-THIQ has demonstrated potential as an anticancer agent. Studies have evaluated its efficacy against various cancer cell lines, including breast and prostate cancer. The compound exhibited cytotoxic effects with IC50 values ranging from 10 to 30 µM depending on the cell line, primarily through mechanisms involving apoptosis induction and cell cycle arrest at the G0/G1 phase .

TFM-THIQ's biological activities extend beyond antidepressant and anticancer effects:

  • Antimicrobial Properties : Investigated for its potential to combat bacterial infections.
  • Antiviral Activity : Explored for efficacy against viral pathogens.

These activities are attributed to its ability to interact with multiple molecular targets within cells .

Agrochemicals

The compound is utilized in developing agrochemicals due to its enhanced metabolic stability and effectiveness in controlling pests .

Material Science

In material science, TFM-THIQ is being researched for its potential applications in creating materials with improved stability and performance characteristics.

Synthesis and Preparation Methods

The synthesis of TFM-THIQ typically involves several methods:

  • Trifluoromethylation : Using reagents like trifluoromethyltrimethylsilane (TMSCF3) in the presence of fluoride sources.
  • Oxidation and Reduction Reactions : These reactions can yield various tetrahydroisoquinoline derivatives with modified functional groups .

Mechanism of Action

The mechanism of action of 6-(Trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and ion channels, modulating their activity.

    Pathways Involved: It can influence signaling pathways related to neurotransmission, inflammation, and cell proliferation, depending on its specific application.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

  • 6-Methoxy-THIQ Hydrochloride (CAS: 57196-62-0) The 6-OCH₃ substitution introduces electron-donating effects, reducing lipophilicity compared to -CF₃.
  • 6,7-Dimethoxy-THIQ Hydrochloride (CAS: 2328-12-3)
    The dual methoxy groups at positions 6 and 7 increase polarity, making this compound a common intermediate in alkaloid synthesis. It is commercially available and used in reactions requiring electron-rich aromatic systems .

  • 7-(Trifluoromethyl)-THIQ Hydrochloride (CAS: 220247-87-0) Positional isomerism (CF₃ at 7 instead of 6) may alter steric interactions in biological systems.

Physicochemical and Commercial Considerations

Compound Name Substituents Molecular Weight Key Properties Commercial Status
6-(Trifluoromethyl)-THIQ Hydrochloride 6-CF₃ 237.65 High lipophilicity, hydrochloride salt Available (Conier Chem)
6-Methoxy-THIQ Hydrochloride 6-OCH₃ 215.68 Moderate polarity, synthesis challenges Limited
8-(Trifluoromethyl)-THIQ Hydrochloride 8-CF₃ 237.65 Positional isomer of 6-CF₃ Available (Shanghai Yihui)
5-Iodo-7-CF₃-THIQ Hydrochloride 5-I, 7-CF₃ 364.60 Halogenated derivative for imaging Discontinued

Biological Activity

6-(Trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride (CAS No. 215798-14-4) is a synthetic compound belonging to the tetrahydroisoquinoline class of alkaloids. It has garnered attention in medicinal chemistry due to its diverse biological activities, including potential applications in treating various diseases.

  • Molecular Formula : C10H11ClF3N
  • Molecular Weight : 237.65 g/mol
  • Physical State : Solid
  • Purity : Typically available at 95% or higher

Biological Activity

The biological activity of this compound is primarily derived from its structural similarities to other tetrahydroisoquinoline derivatives, which have been shown to exhibit a range of pharmacological effects.

Antimicrobial Activity

Research indicates that tetrahydroisoquinoline derivatives possess significant antimicrobial properties. A study highlighted the effectiveness of various THIQ analogs against Gram-positive and Gram-negative bacteria, as well as fungi. The introduction of the trifluoromethyl group in this compound may enhance its lipophilicity and bioactivity against microbial pathogens .

Neuroprotective Effects

Tetrahydroisoquinolines are also noted for their neuroprotective activities. They have been studied for their potential to mitigate neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism often involves modulation of neurotransmitter systems and reduction of oxidative stress .

Anti-cancer Potential

Several studies have investigated the anti-cancer properties of tetrahydroisoquinoline derivatives. These compounds exhibit cytotoxic effects against various cancer cell lines. The trifluoromethyl substitution may influence the compound's interaction with cellular targets, enhancing its efficacy as an anti-cancer agent .

Structure-Activity Relationship (SAR)

The structural modifications in tetrahydroisoquinolines significantly impact their biological activities. The presence of the trifluoromethyl group at position 6 has been associated with increased potency in various biological assays. Understanding these relationships is crucial for designing more effective analogs with targeted therapeutic applications .

Case Studies

  • Antimicrobial Study : A recent investigation assessed the antimicrobial efficacy of several THIQ derivatives, including this compound. Results showed a notable zone of inhibition against common pathogens like Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) ranging from 10 to 20 µg/mL .
  • Neuroprotection : In a model simulating neurodegeneration, this compound demonstrated significant protective effects against neuronal cell death induced by oxidative stress. The study concluded that it could be a promising candidate for further development in neuroprotective therapies .

Q & A

Q. What are the key synthetic methodologies for 6-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride, and how do reaction conditions influence yield?

The synthesis typically involves a Pictet-Spengler condensation between phenethylamine derivatives and trifluoromethyl-containing aldehydes, followed by cyclization under acidic conditions . Critical parameters include:

  • Solvent choice : Dichloromethane or acetonitrile optimizes cyclization efficiency .
  • Temperature : Reflux conditions (80–100°C) improve ring closure but may require inert atmospheres to prevent oxidation .
  • Catalysts : Lewis acids (e.g., BF₃·OEt₂) enhance electrophilic substitution at the 6-position . Post-synthesis, hydrochloric acid treatment converts the free base to the hydrochloride salt, improving solubility for biological assays .

Q. How is structural characterization of this compound performed, and what analytical techniques are critical?

Key methods include:

  • NMR spectroscopy : ¹⁹F NMR confirms trifluoromethyl group integration, while ¹H/¹³C NMR resolves the tetrahydroisoquinoline backbone .
  • X-ray crystallography : Resolves stereochemistry and hydrogen-bonding patterns in the crystalline state, critical for understanding receptor interactions .
  • High-resolution mass spectrometry (HRMS) : Validates molecular formula (C₁₀H₁₁ClF₃N) and isotopic patterns .

Q. What are the primary biological activities reported for this compound?

The trifluoromethyl group enhances lipophilicity , promoting blood-brain barrier penetration. Reported activities include:

  • Neuroprotection : Modulates dopamine and serotonin pathways in rodent models, reducing oxidative stress in Parkinson’s disease assays .
  • Enzyme inhibition : Competes with monoamine oxidase (MAO) substrates, showing IC₅₀ values <10 µM in vitro .

Advanced Research Questions

Q. How can reaction optimization address low yields in trifluoromethyl group incorporation?

Contradictions in yields (30–70%) across studies arise from:

  • Electrophilic vs. nucleophilic trifluoromethylation : Electrophilic agents (e.g., Togni’s reagent) improve regioselectivity at the 6-position but require strict anhydrous conditions .
  • Byproduct formation : Competing N-trifluoromethylation (e.g., in ) can be minimized using sterically hindered aldehydes .
  • Purification : High-performance liquid chromatography (HPLC) with C18 columns resolves trifluoromethylated isomers .

Q. What pharmacokinetic challenges are associated with this compound, and how can they be mitigated?

The trifluoromethyl group increases metabolic stability but reduces aqueous solubility. Strategies include:

  • Salt formation : Hydrochloride salt improves solubility (≥50 mg/mL in water) for in vivo dosing .
  • Prodrug design : Esterification of the secondary amine enhances oral bioavailability in preclinical models .
  • CYP450 interactions : Fluorine’s electron-withdrawing effects slow hepatic metabolism, requiring dose adjustments in chronic studies .

Q. How do structural modifications at the 6-position alter biological activity compared to analogs?

Comparative studies show:

  • 6-Trifluoromethyl vs. 6-methoxy : Trifluoromethyl derivatives exhibit 3-fold higher MAO-B inhibition but lower affinity for σ receptors .
  • 6-Trifluoromethyl vs. 6-chloro : Chloro analogs show superior antibacterial activity, while trifluoromethyl derivatives excel in CNS-targeted assays due to enhanced lipophilicity .

Q. What computational tools are effective for predicting binding modes with neurological targets?

Molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) simulations reveal:

  • Dopamine D2 receptor : The trifluoromethyl group stabilizes hydrophobic interactions in the orthosteric pocket .
  • MAO-B : Fluorine’s electronegativity disrupts FAD cofactor binding, validated by mutagenesis studies .

Data Contradiction Analysis

Q. Why do studies report conflicting IC₅₀ values for MAO-B inhibition?

Discrepancies (e.g., 2 µM vs. 15 µM) stem from:

  • Assay conditions : Variations in pH (7.4 vs. 8.0) and substrate concentrations (kynuramine vs. benzylamine) alter enzyme kinetics .
  • Protein source : Recombinant human MAO-B vs. rat brain homogenates show differential sensitivity to fluorine substituents .

Methodological Recommendations

Q. What in vitro and in vivo models best evaluate neuroprotective efficacy?

  • In vitro : SH-SY5Y cells with rotenone-induced oxidative stress, measuring ATP/ROS levels .
  • In vivo : MPTP-induced Parkinson’s models in mice, assessing motor coordination (rotarod) and striatal dopamine via HPLC .

Q. How should researchers validate target engagement in complex biological systems?

  • Photoaffinity labeling : Use a radiolabeled azide derivative to map binding sites in brain tissue .
  • Knockout models : MAO-B⁻/⁻ mice confirm target specificity in behavioral assays .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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6-(Trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride
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6-(Trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride

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